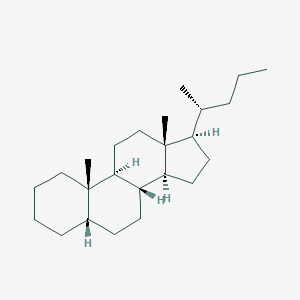

5beta-Cholane

描述

5beta-Cholane is a triterpene compound that exists as one of the stereoisomers of cholane. Its name is derived from the Greek word “chole,” meaning bile, as it was originally discovered in the bile of the American bullfrog (Rana catesbeiana)

准备方法

The preparation of 5beta-Cholane and its derivatives involves several synthetic routes. One method includes the oxidation of chenodeoxycholic acid using hydrogen peroxide in the presence of an acid catalyst to obtain 3alpha-hydroxy-7-oxo-5beta-cholanic acid . This method is advantageous due to its mild reaction conditions, high yield, and low pollution.

Industrial production methods for this compound typically involve the extraction and purification from natural sources, followed by chemical modifications to obtain the desired derivatives .

化学反应分析

5beta-Cholane undergoes various chemical reactions, including:

Oxidation: For example, the oxidation of chenodeoxycholic acid to produce 3alpha-hydroxy-7-oxo-5beta-cholanic acid.

Reduction: Reduction reactions can modify the functional groups on the cholane backbone.

Common reagents used in these reactions include hydrogen peroxide for oxidation and tosyl chloride for substitution reactions. The major products formed from these reactions are various functionalized derivatives of this compound.

科学研究应用

Scientific Research Applications

5beta-Cholane and its derivatives have several key applications:

1. Cholesterol Regulation

Research indicates that this compound has hypocholesterolemic effects, which means it can help lower cholesterol levels in the body. This effect is primarily due to its ability to modulate bile acid transport and metabolism, influencing lipid absorption and excretion.

2. Bile Acid Research

As a precursor in the synthesis of bile acids, this compound is essential for the digestion and absorption of dietary fats. It serves as a reference standard in studies exploring bile acid metabolism.

3. Farnesoid X Receptor Activation

this compound is investigated for its potential as an activator of the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. FXR activation has implications for treating metabolic disorders, liver diseases, and cardiovascular conditions .

4. Drug Delivery Systems

In industrial applications, derivatives of this compound are utilized in the development of nanoparticles for targeted drug delivery and cancer imaging. These nanoparticles can enhance the efficacy of therapeutic agents while minimizing side effects .

Case Study 1: FXR Activation

A study conducted by researchers at the University of Tokyo evaluated the FXR agonistic activity of various bile alcohols, including this compound derivatives. The results indicated that certain hydroxylated forms of this compound exhibited significant FXR activation, leading to improved lipid profiles in animal models .

Case Study 2: Cholesterol Management

In clinical trials focusing on non-alcoholic fatty liver disease (NAFLD), patients treated with formulations containing this compound derivatives showed marked improvements in cholesterol levels and liver function tests. This suggests potential therapeutic benefits for managing cholesterol-related disorders.

Table 1: Comparison of Biological Activities

| Compound | FXR Activation | Hypocholesterolemic Effect | Application Area |

|---|---|---|---|

| This compound | Moderate | Yes | Cholesterol Regulation |

| This compound-3alpha,7beta | High | Yes | Bile Acid Research |

| NMGCA (Derivative) | Very High | Moderate | Metabolic Disorders |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Hydroxylation | Conversion of bile acids using ethyl chloroformate | 75-85 |

| Chemical Modification | Structural modification to enhance biological activity | Variable |

作用机制

The mechanism of action of 5beta-Cholane involves its interaction with various molecular targets and pathways. For instance, it acts as an activator of the farnesol X receptor, influencing gene expression related to cholesterol and lipid metabolism . Additionally, its derivatives can interact with cellular receptors and enzymes, affecting biological activities such as bile acid metabolism .

相似化合物的比较

5beta-Cholane is unique due to its specific stereochemistry and biological activity. Similar compounds include:

5alpha-Cholane: Another stereoisomer of cholane with different biological properties.

24-Nor-5beta-cholane-3alpha,7alpha,12alpha,23-tetrol: A bile acid derivative with distinct structural features.

This compound-3alpha,7alpha,12alpha,24-tetrol: Another bile acid derivative with unique functional groups.

These compounds share a similar cholane backbone but differ in their functional groups and stereochemistry, leading to varied biological activities and applications.

生物活性

5β-Cholane, a bile alcohol derived from cholesterol, has garnered significant attention due to its biological activities, particularly its role as a ligand for various receptors involved in metabolic regulation. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of 5β-Cholane

5β-Cholane is a tetracyclic compound that serves as a precursor to bile acids. It possesses a steroidal structure characterized by four fused rings, which is essential for its interaction with biological receptors. The compound's variations, including hydroxylation at specific positions, significantly influence its biological properties.

5β-Cholane primarily exerts its biological effects through activation of G protein-coupled receptors (GPCRs), notably TGR5 (also known as GPBAR1). Activation of TGR5 leads to increased intracellular cAMP levels, which are crucial for various signaling pathways associated with metabolism and energy homeostasis.

TGR5 Activation

- Receptor Activation : Studies have shown that 5β-cholane derivatives with hydroxyl groups at specific positions (e.g., C-22 to C-26) exhibit enhanced TGR5 agonist activity. For instance, 5β-cholestane-3α,7α,12α,26-tetrol demonstrated comparable luciferase activity to lithocholic acid (LCA), a potent TGR5 agonist .

- cAMP Production : The ability of 5β-cholane derivatives to stimulate cAMP production correlates with their TGR5 activity. Increased hydroxylation in the side chain enhances this effect, suggesting a structure-activity relationship where the number and position of hydroxyl groups are critical for receptor interaction .

Structure-Activity Relationships

The biological activity of 5β-cholane derivatives is significantly influenced by their structural modifications. Research indicates that:

- Hydroxyl Group Positioning : The position of hydroxyl groups on the steroid backbone alters the affinity and efficacy for TGR5. For example, the presence of hydroxyl groups at C-22 and C-23 markedly increases agonistic activity compared to their absence .

- Isomer Variability : Different stereoisomers of 5β-cholane derivatives exhibit varying degrees of biological activity. This variability underscores the importance of stereochemistry in drug design and efficacy .

Therapeutic Applications

Given its role in metabolic regulation, 5β-cholane and its derivatives have potential therapeutic applications in several conditions:

- Metabolic Disorders : By activating TGR5, these compounds may help regulate glucose metabolism and energy expenditure, making them candidates for treating obesity and type 2 diabetes .

- Cholesterol Management : Bile acids are known to modulate cholesterol homeostasis. 5β-Cholane derivatives could be explored for their ability to lower cholesterol levels by enhancing bile acid synthesis and secretion .

Case Studies

Several studies have highlighted the potential of 5β-cholane derivatives in clinical settings:

- Cholic Acid Feeding Studies : Historical studies demonstrated that cholic acid effectively suppressed bile acid and cholesterol biosynthesis in patients with hypercholesterolemia. This suggests that related compounds like 5β-cholane could have similar effects on lipid profiles .

- FXR Agonism : Compounds derived from 5β-cholane have been investigated for their ability to activate farnesoid X receptor (FXR), which plays a critical role in bile acid homeostasis and lipid metabolism. Some derivatives have shown promise in preclinical models for managing liver diseases .

Data Summary

The following table summarizes key findings related to the biological activity of 5β-cholane:

| Compound | TGR5 Activity | cAMP Production | Potential Applications |

|---|---|---|---|

| 5β-Cholestane-3α,7α,12α-tetrol | High | Significant | Metabolic disorders |

| 5β-Cholestane-3α,7α,12α,23-tetrol | Moderate | Moderate | Cholesterol management |

| Lithocholic Acid | Very High | Very High | Metabolic regulation |

属性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQKIURKJITMZ-OBUPQJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80373-86-0 | |

| Record name | Cholane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EF0441D4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 5β-cholane derivatives and the Farnesoid X Receptor (FXR)?

A1: Research has unveiled a fascinating interaction between 5β-cholane derivatives and the Farnesoid X Receptor (FXR), a nuclear receptor with critical roles in cholesterol and lipid metabolism. Notably, a series of 5β-cholanic acid derivatives, even those lacking hydroxyl groups or other substituents on the steroidal rings, demonstrated the ability to activate FXR more potently than hydroxylated bile acids in reporter gene assays []. Among these, N-methyl-5β-glycocholanic acid (NMGCA) emerged as a potent FXR activator, inducing receptor/coactivator complex formation, increasing FXR target gene expression in human hepatoma HepG2 cells, and causing hypolipidemic effects alongside FXR target gene induction in rat livers [].

Q2: How does the structure of 5β-cholane derivatives affect their interaction with FXR?

A2: While specific structure-activity relationship (SAR) data from the provided abstracts is limited, the research highlights that the presence of a hydroxyl group on the steroidal rings is not a prerequisite for FXR activation []. This suggests that other structural features of 5β-cholanic acid derivatives, such as the N-methyl group in NMGCA, contribute significantly to their interaction with FXR and subsequent biological activity. Further investigation into the SAR of these compounds could uncover modifications that optimize FXR activation for therapeutic benefit.

Q3: Can 5β-cholane derivatives be used to functionalize unactivated carbons in other steroid molecules?

A3: Yes, studies have shown that dimethyldioxirane (DMDO) oxidation of 5β-cholane derivatives, specifically stereoisomeric methyl 3α,6-diacetoxy-5β-cholanoates, can facilitate the direct hydroxylation of unactivated carbons at the 14α and 17α positions of other steroid molecules []. Interestingly, this reaction proceeds regardless of the stereochemical configuration at the A/B-ring junction or the presence of the acetoxy groups at C-3 and C-6 []. This suggests that 5β-cholane derivatives, when combined with specific oxidizing agents like DMDO, can act as tools for the selective functionalization of unactivated carbons in complex steroid molecules.

Q4: Beyond FXR activation and carbon functionalization, are there other applications of 5β-cholane derivatives in chemical synthesis?

A4: Yes, 5β-cholane derivatives serve as versatile building blocks in organic synthesis, particularly in preparing steroidal bisquaternary ammonium compounds []. The synthesis often involves modifications of the 5β-cholane scaffold, such as the introduction of sulfonate esters at various positions like C-3, C-7, C-12, and C-24 []. These modifications are crucial for subsequent transformations, including reduction reactions and nucleophilic displacements, ultimately leading to the desired steroidal bisquaternary ammonium compounds.

Q5: What analytical techniques are commonly employed to characterize and quantify 5β-cholane derivatives?

A5: Researchers utilize a range of analytical techniques to characterize and quantify 5β-cholane derivatives. Gas liquid chromatography proves invaluable for analyzing complex mixtures of steroidal hydrocarbons, particularly in studies investigating the reduction of sulfonate esters derived from 5β-cholane []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the quantitative analysis of synthetic steroidal Liver X Receptor agonists derived from 5β-cholane in plasma samples []. These techniques, among others, are essential for studying the synthesis, metabolism, and biological activity of 5β-cholane derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。